![molecular formula C16H18N10 B2621414 N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202333-35-3](/img/structure/B2621414.png)
N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .
科学的研究の応用
Synthetic Approaches and Structure–Activity Relationship (SAR) Studies
The synthesis of this compound and its derivatives is crucial for drug design and development. Researchers have explored various synthetic routes to obtain these molecules. Additionally, understanding the structure–activity relationship (SAR) is essential for optimizing their pharmacological properties. Computational studies, such as molecular modeling, have contributed valuable insights in this area .
Pharmacological Activities
a. Anticancer Activity: Studies have investigated the potential of this compound as an anticancer agent. In vitro and in vivo experiments have demonstrated its cytotoxic effects against cancer cell lines, particularly breast cancer .
b. Antimicrobial Activity: The compound exhibits promising antimicrobial properties. Researchers have evaluated its efficacy against bacterial and fungal pathogens. Further studies are needed to explore its mechanism of action and potential clinical applications.
c. Analgesic and Anti-Inflammatory Effects: Preclinical studies suggest that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it a candidate for pain management and inflammatory conditions.
d. Antioxidant Potential: The compound’s antioxidant activity has been investigated. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further research is needed to elucidate its specific mechanisms.
e. Antiviral Properties: Researchers have explored its antiviral potential against specific viruses. Understanding its mode of action and selectivity is essential for developing effective antiviral therapies.
f. Enzyme Inhibition: The compound has shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These findings open avenues for designing enzyme-targeted drugs.
g. Antitubercular Activity: Preliminary studies indicate that this compound exhibits antitubercular activity. Given the global burden of tuberculosis, further investigations are warranted.
Future Prospects
Researchers should continue exploring this compound’s pharmacological potential. In silico studies, pharmacokinetics, and toxicity assessments are essential for its clinical translation. Collaborations between synthetic chemists, pharmacologists, and computational biologists will drive its development as a multifunctional therapeutic agent.
将来の方向性
特性
IUPAC Name |
N,5-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-10-6-15(26-16(19-10)17-9-18-26)23(3)12-7-24(8-12)14-5-4-13-21-20-11(2)25(13)22-14/h4-6,9,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNSMLRVGALBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

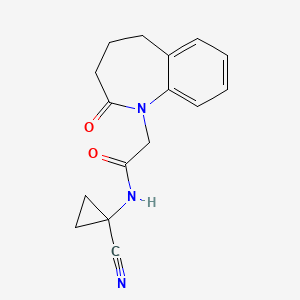
![N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621334.png)
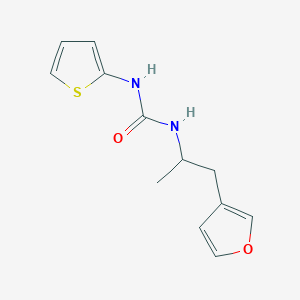
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2621337.png)
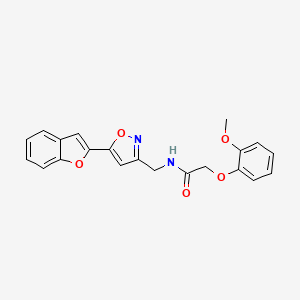
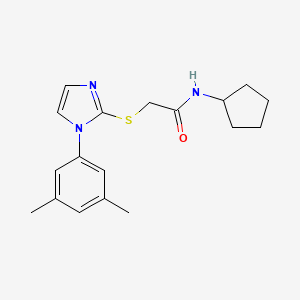
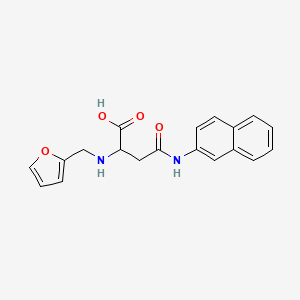
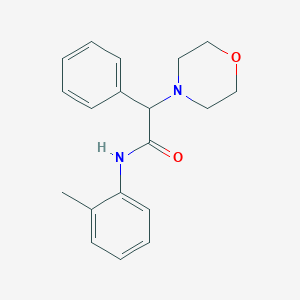
![1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2621346.png)
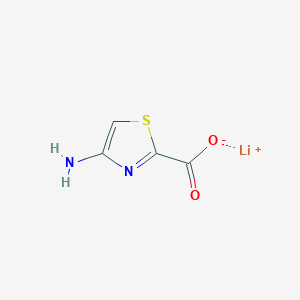
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-indole-5-carboxamide](/img/structure/B2621348.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2621350.png)
![4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2621351.png)
![Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2621353.png)